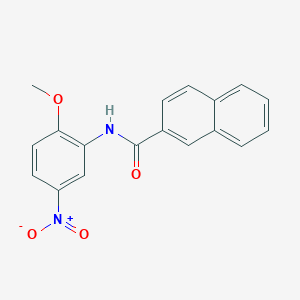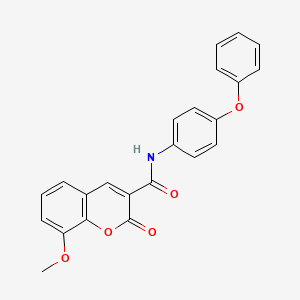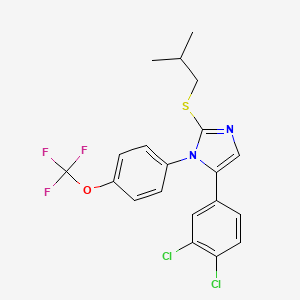
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide” is a complex organic compound. It consists of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to the naphthalene is a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The molecule also contains a methoxy group (OCH3) and a nitro group (NO2) attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring would give the molecule a planar, aromatic character. The methoxy and nitro groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in condensation or hydrolysis reactions. The methoxy group might be involved in ether cleavage reactions, and the nitro group could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring might make the compound relatively nonpolar and insoluble in water. The carboxamide, methoxy, and nitro groups could contribute to the compound’s reactivity .科学的研究の応用
Antibacterial and Herbicidal Activity
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide and similar compounds have been explored for their antibacterial and herbicidal activities. A study found that these compounds showed significant inhibitory activity against certain strains of bacteria, including Staphylococcus aureus and methicillin-resistant strains, as well as mycobacterial species. The compounds were also tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, suggesting potential herbicidal applications (Kos et al., 2013).
Synthesis and Characterization
Another aspect of research focuses on the synthesis and characterization of related naphthalene derivatives. For instance, the preparation of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, has been described, with detailed analysis through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. This provides insight into the structural and chemical properties of such compounds, paving the way for their application in various fields (Özer et al., 2009).
Photophysical Properties for OLEDs
Research into the photophysical characterization of organotin compounds derived from Schiff bases, including derivatives similar to N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide, has shown potential applications in organic light-emitting diodes (OLEDs). These studies explore the chemical structure, photophysical properties, and potential for electroluminescence, highlighting the versatility of naphthalene derivatives in advanced technological applications (García-López et al., 2014).
Fluorescence Responses and Contaminant Removal
Naphthalene-amide-bridged Ni(II) complexes have been synthesized and studied for their electrochemical behaviors, fluorescence responses to various stimuli, and their ability to remove contaminants. Such research demonstrates the utility of naphthalene derivatives in environmental monitoring and purification processes (Zhao et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used or handled. For example, if the compound is nonpolar and volatile, it might pose a risk of inhalation. The nitro group could make the compound potentially explosive under certain conditions .
将来の方向性
作用機序
Target of Action
The primary targets of N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide . These factors could include pH, temperature, and the presence of other molecules in the environment.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-9-8-15(20(22)23)11-16(17)19-18(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQUYFQIWKRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)
![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)
![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997333.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)


![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2997346.png)
![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)


![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)